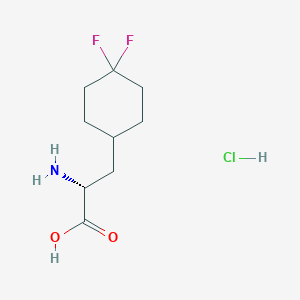

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

Description

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride (CAS: 2306255-69-4) is a fluorinated amino acid derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a propanoic acid backbone. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. This compound is synthesized as the R-enantiomer, which may confer distinct stereochemical interactions in biological systems .

Its applications include use as a building block in drug discovery, particularly for targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

IUPAC Name |

(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2.ClH/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14;/h6-7H,1-5,12H2,(H,13,14);1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOAEKSMAWTQS-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(C(=O)O)N)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1C[C@H](C(=O)O)N)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the difluorocyclohexyl intermediate:

Amino acid synthesis: The difluorocyclohexyl intermediate is then coupled with a suitable amino acid precursor under controlled conditions to form the desired product.

Hydrochloride salt formation: The final step involves the conversion of the free amino acid into its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits classic acid-base behavior due to its carboxylic acid (-COOH) and primary amine (-NH₂) functional groups:

-

Carboxylic Acid Deprotonation : In aqueous solutions above pH 4.5, the carboxylic acid group donates a proton, forming a carboxylate anion (-COO⁻).

-

Amine Protonation : Under acidic conditions (pH < 8), the amine group accepts a proton, forming an ammonium ion (-NH₃⁺), resulting in a zwitterionic structure in neutral pH .

This dual functionality enables it to act as a buffer in biochemical assays and influences its solubility profile, with increased water solubility under acidic or basic conditions .

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution reactions:

These reactions are critical for modifying the compound’s pharmacokinetic properties, such as membrane permeability and metabolic stability.

Decarboxylation

Under high-temperature or strongly acidic conditions, the compound undergoes decarboxylation , losing CO₂ to form 3-(4,4-difluorocyclohexyl)propylamine. This reaction is pH-dependent:

-

Optimal decarboxylation occurs at pH < 3 and temperatures exceeding 100°C .

-

The fluorine substituents on the cyclohexyl ring stabilize the transition state via electron-withdrawing effects, accelerating the reaction rate compared to non-fluorinated analogs .

Stability and Reactivity

The compound’s stability varies significantly with environmental conditions:

Electrophilic and Nucleophilic Interactions

-

Electrophilic Aromatic Substitution : The difluorocyclohexyl group’s electron-deficient ring undergoes selective fluorination or halogenation under radical initiators .

-

Schiff Base Formation : The amine group reacts with aldehydes/ketones to form imines, useful in sensor development or metal chelation.

Comparative Reactivity Table

The table below contrasts reactivity with structurally similar compounds:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H16ClF2NO2

- Molecular Weight : 243.68 g/mol

- CAS Number : 2306255-69-4

- IUPAC Name : (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride

Structural Characteristics

The compound's structure features:

- A cyclohexyl group with two fluorine atoms at the 4-position.

- An amino group contributing to its classification as an amino acid.

These characteristics suggest a potential for interaction with biological systems, particularly in neurotransmission pathways.

Neuropharmacology

Research indicates that (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride may influence neurotransmitter systems. Its structural similarity to other amino acids suggests potential roles in modulating synaptic transmission:

- Neuroprotective Agent : Preliminary studies suggest it may protect neurons from damage caused by excitotoxicity, which is linked to various neurological disorders.

- Modulation of Excitatory Neurotransmission : The compound may enhance or inhibit excitatory neurotransmitter activity, making it a candidate for further investigation in conditions like epilepsy or neurodegenerative diseases.

Medicinal Chemistry

The unique properties of this compound position it as a potential building block for novel therapeutic agents. The following applications are being explored:

- Drug Development : Its ability to interact with specific receptors could lead to the development of new drugs targeting neurological conditions.

- Structure-Activity Relationship Studies : Understanding how variations in structure affect biological activity can guide the design of more effective compounds.

Synthesis Methodologies

The synthesis of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:

- Chiral Synthesis Techniques : Strategies that ensure the correct stereochemistry of the amino acid.

- Fluorination Reactions : Specific reactions that introduce fluorine atoms into the cyclohexyl ring.

These methodologies highlight the complexity and precision required in synthesizing this compound.

Case Studies and Research Findings

Several studies have begun to explore the applications of this compound:

- Neuroprotective Effects : A study investigated its effects on neuronal cell lines exposed to oxidative stress, showing promising results in reducing cell death.

- Receptor Interaction Studies : Research focused on how this compound interacts with AMPA receptors has indicated potential for modulating excitatory neurotransmission.

- Therapeutic Potential in Neurological Disorders : Ongoing clinical trials are assessing its efficacy in treating conditions such as Alzheimer's disease and multiple sclerosis.

Mechanism of Action

The mechanism by which (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The difluorocyclohexyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related amino acid derivatives:

Physicochemical and Pharmacological Properties

- Lipophilicity : The 4,4-difluorocyclohexyl group in the target compound increases logP compared to phenyl-substituted analogs (e.g., 4-fluorophenyl derivatives), enhancing membrane permeability .

- Solubility : The hydrochloride salt form improves aqueous solubility over free-base analogs, critical for in vivo applications.

- Stereochemical Impact : The R-configuration may optimize interactions with chiral biological targets, as seen in other enantiomerically resolved drugs (e.g., beta-lactam antibiotics in ) .

Biological Activity

(2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride is a synthetic amino acid derivative characterized by its unique structure, which includes a cyclohexyl group substituted with two fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation and neuroprotection.

- Molecular Formula : C9H16ClF2NO2

- Molecular Weight : 243.68 g/mol

- CAS Number : 2306255-69-4

Neurotransmitter Modulation

Research indicates that (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride may influence neurotransmitter systems, particularly excitatory neurotransmission. Its structural similarity to other amino acids suggests it could play a role in modulating synaptic transmission. Preliminary studies have hinted at its potential as a neuroprotective agent, which may be beneficial in various neurological conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential areas of exploration include:

- Interaction with Ion Channels : The compound may interact with membrane transporters and ion channels, influencing neuronal signaling pathways.

- Modulation of Receptor Activity : It may affect G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways .

Case Studies and Experimental Data

- Neuroprotective Effects : In vitro studies have shown that (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride can protect neuronal cells from oxidative stress-induced damage. This suggests its potential utility in treating neurodegenerative diseases.

- Synaptic Transmission Studies : Animal models have been used to assess the impact of this compound on synaptic plasticity. Results indicated enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory, when administered at specific dosages .

- Antimicrobial Activity : Some studies have explored its antimicrobial properties against drug-resistant bacterial strains, indicating that it may possess additional therapeutic applications beyond neurology .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride | C9H11ClFNO2 | Contains a fluorophenyl group instead of a cyclohexyl group |

| (S)-2-Amino-3-(cyclopropyl)propanoic acid | C6H11NO2 | Features a cyclopropyl group, differing in ring size and structure |

| (R)-2-Amino-3-(phenyl)propanoic acid | C9H11NO2 | Contains a phenyl group, lacking fluorine substitutions |

The unique substitution pattern on the cyclohexane ring and the presence of two fluorine atoms in (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride significantly influence its biological activity compared to these similar compounds .

Q & A

Q. What are the recommended synthetic strategies for (2R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid hydrochloride with stereochemical control?

- Methodological Answer : The synthesis should prioritize stereochemical fidelity at the C2 position (R-configuration). A plausible route involves:

Chiral Pool Approach : Use (R)-configured amino acids (e.g., L-alanine derivatives) as starting materials to retain stereochemistry .

Protection/Deprotection : Protect the amino group with Boc anhydride to prevent racemization during subsequent reactions .

Coupling : Introduce the 4,4-difluorocyclohexyl moiety via amide bond formation using coupling agents like HATU or EDC .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar aprotic solvent (e.g., diethyl ether) to enhance solubility and stability .

Validate stereochemical purity via chiral HPLC or X-ray crystallography .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity (>98%) and resolve potential diastereomers .

- NMR Spectroscopy : 1H/13C NMR (D2O or DMSO-d6) to confirm the presence of the difluorocyclohexyl group (δ ~6.0–7.0 ppm for aromatic protons, if applicable) and amino acid backbone .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]+ = calculated m/z) and detect impurities .

- Elemental Analysis : Validate chloride content to confirm stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer : Contradictions may arise from differences in counterion (e.g., HCl vs. other salts) or impurity profiles. Mitigate by:

Standardized Solubility Testing : Measure solubility in buffered solutions (pH 1–12) at 25°C using UV-Vis spectroscopy or gravimetric analysis .

Impurity Profiling : Compare impurity levels (e.g., residual solvents, byproducts) via HPLC-MS and correlate with stability studies .

Thermodynamic Analysis : Use ion clustering data (e.g., Na+ interactions) to model solubility trends under varying ionic strengths .

Q. What computational approaches are suitable for predicting the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to target enzymes (e.g., amino acid transporters) using software like AutoDock Vina, focusing on the difluorocyclohexyl group’s hydrophobicity and steric effects .

- QSAR/QSPR Modeling : Predict pharmacokinetic properties (e.g., logP, pKa) via quantum chemistry calculations and neural networks .

- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments using GROMACS .

Q. How can the compound’s potential as a protease inhibitor be evaluated experimentally?

- Methodological Answer :

Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Ki) against serine proteases .

Kinetic Studies : Perform time-dependent inactivation assays to distinguish competitive vs. non-competitive inhibition .

Structural Biology : Co-crystallize the compound with target enzymes (e.g., trypsin-like proteases) to identify binding motifs .

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.